molecular formula C19H15N5O B12605611 N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide

Cat. No.: B12605611
M. Wt: 329.4 g/mol
InChI Key: FUXCHBLUULQKRB-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide is a complex organic compound that features a quinoline and indole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of hydrazine derivatives with quinoline and indole carboxylic acid derivatives under controlled conditions. The reaction often requires catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and pH to optimize the reaction conditions. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline or indole rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinoline or indole oxides, while reduction can produce the corresponding hydrazine derivatives.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved often include signal transduction mechanisms that regulate cellular processes.

Comparison with Similar Compounds

    N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide analogs: Compounds with slight modifications in the quinoline or indole rings.

    Hydrazine derivatives: Compounds with similar hydrazine functional groups.

    Quinoline and indole derivatives: Compounds that share the quinoline or indole moieties.

Uniqueness: this compound stands out due to its unique combination of quinoline and indole structures, which confer specific biological activities and chemical reactivity not commonly found in other compounds.

Properties

Molecular Formula

C19H15N5O

Molecular Weight

329.4 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-quinolin-2-ylindole-3-carboxamide

InChI

InChI=1S/C19H15N5O/c20-22-12-21-19(25)15-11-24(17-8-4-2-6-14(15)17)18-10-9-13-5-1-3-7-16(13)23-18/h1-12H,20H2,(H,21,22,25)

InChI Key

FUXCHBLUULQKRB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=N2)N3C=C(C4=CC=CC=C43)C(=O)N/C=N/N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)N3C=C(C4=CC=CC=C43)C(=O)NC=NN

Origin of Product

United States

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